NCT-504

Description

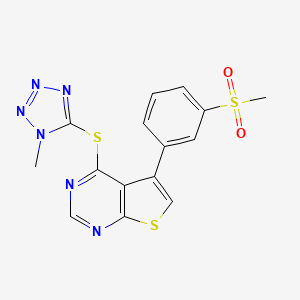

Structure

3D Structure

Properties

Molecular Formula |

C15H12N6O2S3 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

5-(3-methylsulfonylphenyl)-4-(1-methyltetrazol-5-yl)sulfanylthieno[2,3-d]pyrimidine |

InChI |

InChI=1S/C15H12N6O2S3/c1-21-15(18-19-20-21)25-14-12-11(7-24-13(12)16-8-17-14)9-4-3-5-10(6-9)26(2,22)23/h3-8H,1-2H3 |

InChI Key |

IIEFAIOSYLQBJX-UHFFFAOYSA-N |

SMILES |

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |

Canonical SMILES |

CN1C(=NN=N1)SC2=NC=NC3=C2C(=CS3)C4=CC(=CC=C4)S(=O)(=O)C |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

NCT504; NCT 504; NCT-504 |

Origin of Product |

United States |

Foundational & Exploratory

Unveiling NCT-504: A Selective Allosteric Inhibitor of PIP4Kγ for Huntington's Disease Research

A Technical Guide for Researchers and Drug Development Professionals

NCT-504 is a potent and selective allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, type II gamma (PIP4Kγ), a lipid kinase implicated in cellular signaling pathways relevant to neurodegenerative disorders. This document provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of NCT-504, with a focus on its potential as a therapeutic agent for Huntington's disease.

Chemical Structure and Physicochemical Properties

NCT-504, with the chemical formula C15H12N6O2S3, is a thienopyrimidine derivative.[1] Its structure is characterized by a 5-phenylthieno[2,3-d]pyrimidine core.[2] The key physicochemical properties of NCT-504 are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C15H12N6O2S3 | [1] |

| Molecular Weight | 404.49 g/mol | [1] |

| CAS Number | 1222765-97-0 | [1] |

| Appearance | White to light yellow solid | |

| SMILES | CN1N=NN=C1SC2=C(C(C3=CC=CC(S(=O)(C)=O)=C3)=CS4)C4=NC=N2 | |

| Solubility | Soluble in DMSO (125 mg/mL) |

Mechanism of Action and Biological Activity

NCT-504 functions as a selective allosteric inhibitor of PIP4Kγ, with a reported half-maximal inhibitory concentration (IC50) of 15.8 μM. It exhibits high selectivity for PIP4Kγ over other kinases, including PIP4Kα and PIP4Kβ, where it shows weak to no inhibition. The allosteric nature of its inhibition is supported by the finding that a G-loop mutant of PIP4Kγ is resistant to NCT-504.

The primary biological effect of NCT-504 is the induction of autophagy, the cellular process for degrading and recycling cellular components. This is achieved through the modulation of phosphoinositide levels. Specifically, treatment with NCT-504 leads to an elevation in the cellular levels of phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), phosphatidylinositol 3-phosphate (PI3P), and phosphatidylinositol 5-phosphate (PI5P). This increase in autophagy flux is associated with a reduction in the levels of mutant huntingtin (mHtt) protein, the causative agent of Huntington's disease.

The following diagram illustrates the proposed signaling pathway of NCT-504.

Caption: Proposed signaling pathway of NCT-504.

In Vitro and In Vivo Efficacy

Studies in various cell models have demonstrated the efficacy of NCT-504 in reducing mHtt levels. Treatment of PC12 cells expressing GFP-Htt(exon1)-Q103 with NCT-504 resulted in a robust reduction of the GFP signal. Furthermore, NCT-504 decreased huntingtin aggregates in HEK293T cells and lowered full-length mHtt protein in Huntington's disease patient fibroblasts. Importantly, the compound was shown to increase autophagy flux and decrease huntingtin protein in 293A cells. In vivo studies using Drosophila models of Huntington's disease have shown that genetic targeting of PIP4K mitigated disease-associated phenotypes.

The following table summarizes the key experimental findings on the biological effects of NCT-504.

| Effect | Model System | Observation | Reference |

| Inhibition of PIP4Kγ | In vitro kinase assay | IC50 = 15.8 μM | |

| Kinase Selectivity | DiscoverX KINOMEscan | Active against only PIP4Kγ (>65% inhibition at 10 μM) | |

| Elevation of Phosphoinositides | Mouse Embryonic Fibroblasts (MEFs) | Increased levels of PI(3,5)P2, PI3P, and PI5P | |

| Induction of Autophagy | 293A cells, MEFs | Increased autophagy flux and formation of autolysosomes | |

| Reduction of mHtt levels | PC12 cells expressing GFP-Htt(exon1)-Q103 | Robust reduction in GFP signal | |

| Decrease in mHtt aggregates | HEK293T cells with GFP-Htt(exon1)-Q74 | Decreased huntingtin aggregates | |

| Reduction of full-length mHtt | Huntington's disease patient fibroblasts | Lowered full-length mutant huntingtin protein | |

| Amelioration of HD phenotypes | Drosophila models of Huntington's disease | Mitigated neuronal dysfunction and degeneration |

Experimental Protocols

Synthesis of NCT-504

While a detailed, step-by-step synthesis protocol for NCT-504 is not publicly available, the general methodology involves the use of a key intermediate, 5-bromo-4-chlorothieno[2,3-d]pyrimidine, which is prepared according to established patent literature (WO2012/44993 A1). The synthesis of related thienopyrimidine derivatives often involves a three-component one-pot reaction to form 2-aminothiophene analogues, followed by cyclization to yield the thienopyrimidine core. All reactions are typically conducted under an inert atmosphere (dry argon or nitrogen) in dried glassware.

The logical workflow for the synthesis is depicted below.

Caption: General synthetic workflow for thienopyrimidines.

Western Blot Analysis for Autophagy Induction

To assess the induction of autophagy, Western blot analysis can be performed on cell lysates.

-

Cell Culture and Treatment: HEK293T cells are cultured and treated with varying concentrations of NCT-504 (e.g., 5 μM, 10 μM) for different time points (e.g., 2 hours, 6 hours).

-

Cell Lysis: Cells are harvested and lysed in a suitable buffer to extract total proteins.

-

Protein Quantification: The concentration of total protein in each lysate is determined using a standard protein assay (e.g., BCA assay).

-

SDS-PAGE and Western Blotting: Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis and transferred to a PVDF membrane.

-

Antibody Incubation: The membrane is blocked and then incubated with primary antibodies against autophagy markers such as LC3-II and p62. This is followed by incubation with a corresponding secondary antibody.

-

Detection: The protein bands are visualized using an appropriate detection reagent and imaging system. An increase in the LC3-II/LC3-I ratio is indicative of induced autophagosome formation.

Measurement of Phosphoinositide Levels by HPLC

The levels of various phosphoinositides can be quantified using High-Performance Liquid Chromatography (HPLC).

-

Cell Labeling: Mouse Embryonic Fibroblasts (MEFs) are labeled with myo-[3H]inositol for 48 hours to incorporate the radioactive tracer into phosphoinositides.

-

NCT-504 Treatment: Cells are treated with NCT-504 at the desired concentration and for the specified duration.

-

Lipid Extraction: The labeled phosphoinositides are extracted from the cells using an appropriate solvent system.

-

HPLC Analysis: The extracted lipids are deacylated and separated by anion-exchange HPLC.

-

Quantification: The amount of radioactivity in the fractions corresponding to specific phosphoinositides (PI(3,5)P2, PI3P, PI5P) is measured using a scintillation counter to determine their relative levels.

The following diagram outlines the experimental workflow for phosphoinositide measurement.

Caption: Workflow for measuring phosphoinositide levels.

Conclusion

NCT-504 is a valuable research tool for investigating the role of PIP4Kγ in cellular processes, particularly autophagy. Its ability to selectively inhibit PIP4Kγ and subsequently reduce the levels of mutant huntingtin protein in various preclinical models makes it a promising lead compound for the development of novel therapeutics for Huntington's disease and potentially other neurodegenerative disorders characterized by protein aggregation. Further research is warranted to fully elucidate its mechanism of action and to evaluate its therapeutic potential in more advanced disease models.

References

The Binding Affinity of NCT-504 to PIP4Kγ: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the binding affinity of the selective allosteric inhibitor, NCT-504, to its target, Phosphatidylinositol 5-Phosphate 4-Kinase gamma (PIP4Kγ). This document consolidates quantitative data, details experimental methodologies, and visualizes the relevant biological pathways and experimental workflows.

Quantitative Binding Affinity Data

The interaction between NCT-504 and PIP4Kγ has been characterized by determining its dissociation constant (Kd) and half-maximal inhibitory concentration (IC50). These values provide a quantitative measure of the inhibitor's potency and binding strength.

| Parameter | Value | Assay Type | Source |

| Kd | 354 nM | DiscoverX KINOMEscan® | [1] |

| IC50 | 15.8 µM | Reconstituted Phosphorylation Assay | [1][2] |

Table 1: Summary of quantitative binding data for NCT-504 with PIP4Kγ.

The significant difference between the Kd and IC50 values is attributed to the allosteric nature of NCT-504's inhibition. The Kd value, determined through a direct binding competition assay, reflects the intrinsic binding affinity of the compound to the enzyme. In contrast, the IC50 value, measured in an enzymatic activity assay, is influenced by the allosteric mechanism which may not directly compete with the ATP substrate.

Signaling Pathway and Mechanism of Action

NCT-504 is a selective, allosteric inhibitor of PIP4Kγ. PIP4Kγ is a lipid kinase that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), a key signaling molecule in the phosphoinositide pathway. By inhibiting PIP4Kγ, NCT-504 modulates the levels of these phosphoinositides, which has been shown to induce autophagy. This mechanism is of particular interest in the context of neurodegenerative disorders like Huntington's disease, where the clearance of mutant huntingtin (mHtt) protein aggregates is a key therapeutic strategy.

Experimental Protocols

The binding affinity and inhibitory activity of NCT-504 against PIP4Kγ were determined using two primary experimental methodologies: the DiscoverX KINOMEscan® assay for direct binding affinity (Kd) and a reconstituted phosphorylation assay for enzymatic inhibition (IC50).

DiscoverX KINOMEscan® Assay (Kd Determination)

The KINOMEscan® platform utilizes a proprietary active site-directed competition binding assay to quantify the interaction between a test compound and a panel of kinases.

Principle: The assay measures the ability of a test compound (NCT-504) to compete with an immobilized, active-site-directed ligand for binding to the kinase of interest (PIP4Kγ). The kinase is tagged with a DNA molecule, and the amount of kinase bound to the immobilized ligand is quantified using quantitative PCR (qPCR) of the DNA tag. A lower amount of bound kinase in the presence of the test compound indicates a stronger binding affinity.

General Workflow:

Reconstituted Phosphorylation Assay (IC50 Determination)

This biochemical assay directly measures the enzymatic activity of PIP4Kγ in the presence of varying concentrations of the inhibitor, NCT-504.

Principle: The assay measures the transfer of a phosphate group from a donor molecule (typically ATP) to the lipid substrate, phosphatidylinositol 5-phosphate (PI5P), by purified, full-length PIP4Kγ. The amount of phosphorylated product, phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), is then quantified. The IC50 value is the concentration of NCT-504 required to inhibit 50% of the enzymatic activity.

General Workflow:

Key Reagents and Considerations:

-

Enzyme: Purified, full-length recombinant PIP4Kγ.

-

Substrate: Phosphatidylinositol 5-phosphate (PI5P), often presented in lipid vesicles.

-

Phosphate Donor: Adenosine triphosphate (ATP), which can be radiolabeled (e.g., [γ-³²P]ATP) for detection.

-

Detection Method: The method for quantifying the phosphorylated product can vary, including thin-layer chromatography (TLC) followed by autoradiography, or luminescence-based assays that measure ADP production.

Conclusion

NCT-504 is a well-characterized, selective allosteric inhibitor of PIP4Kγ with a binding affinity in the nanomolar range and cellular activity in the micromolar range. The methodologies outlined in this guide, including direct binding and enzymatic assays, provide a robust framework for the continued investigation of this and other kinase inhibitors. The unique mechanism of action of NCT-504, involving the modulation of phosphoinositide signaling and induction of autophagy, highlights its potential as a therapeutic agent for neurodegenerative diseases such as Huntington's.

References

Cellular Pathways Modulated by NCT-504 Treatment: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-504 is a selective, allosteric inhibitor of phosphatidylinositol-5-phosphate 4-kinase, type II gamma (PIP4Kγ).[1] Its mechanism of action centers on the modulation of cellular protein degradation and waste clearance pathways, showing potential therapeutic applications in neurodegenerative diseases characterized by the accumulation of toxic protein aggregates.[2][3] This technical guide provides an in-depth overview of the cellular pathways modulated by NCT-504 treatment, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling cascades and experimental workflows.

Core Mechanism of Action: PIP4Kγ Inhibition and Phosphoinositide Modulation

NCT-504 functions as a potent and selective inhibitor of PIP4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to generate phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2).[4] By inhibiting PIP4Kγ, NCT-504 treatment leads to significant alterations in the cellular levels of key phosphoinositide signaling lipids. Specifically, treatment with NCT-504 results in a time- and dose-dependent increase in the levels of PI5P, phosphatidylinositol 3,5-bisphosphate (PI(3,5)P2), and to a lesser extent, phosphatidylinositol 3-phosphate (PI3P).[5] These changes in phosphoinositide concentrations are critical as they act as secondary messengers, influencing the recruitment and activation of proteins involved in vesicle trafficking and degradation pathways.

Visualizing the Primary Signaling Cascade

The following diagram illustrates the direct impact of NCT-504 on PIP4Kγ and the subsequent changes in phosphoinositide levels.

Caption: NCT-504 inhibits PIP4Kγ, leading to increased levels of key phosphoinositide lipids.

Modulation of Protein Degradation Pathways

A primary consequence of NCT-504 treatment is the enhanced clearance of aggregation-prone proteins, such as mutant huntingtin (mHtt) and Tau. This is achieved through the modulation of two major cellular degradation pathways: autophagy and the endosomal sorting complexes required for transport (ESCRT) pathway.

Upregulation of Autophagic Flux

NCT-504 treatment has been shown to increase autophagic flux, the dynamic process of autophagosome formation, fusion with lysosomes, and degradation of cargo. This effect is crucial for the clearance of toxic protein aggregates. The increase in PI3P, PI5P, and PI(3,5)P2 levels is thought to contribute to this upregulation, as these lipids are known regulators of autophagy. The effect of NCT-504 on autophagy is dose-dependent and has been observed in various cell types, including primary neurons.

Diversion to the ESCRT-Dependent MVB Pathway

Interestingly, NCT-504 also diverts neurodegenerative-associated proteins from the canonical autophagy pathway to the ESCRT-dependent multivesicular body (MVB) pathway for degradation. This alternative route for protein clearance is significant as it can function independently of canonical autophagy, as demonstrated by the fact that NCT-504-mediated degradation of Tau still occurs in Atg7-depleted cells. Treatment with NCT-504 leads to a proliferation of endolysosomal organelles, including MVBs, and an enhanced association of mHtt and Tau with these structures.

Regulation of TFEB

Transcription factor EB (TFEB) is a master regulator of lysosomal biogenesis and autophagy. NCT-504 treatment leads to a reduction in the cellular levels of TFEB. Intriguingly, the shRNA-mediated knockdown of TFEB has been shown to be sufficient to increase the abundance of MVBs and enhance the degradation of Tau. This suggests a potential link between the NCT-504-mediated reduction in TFEB and the observed increase in MVB-mediated degradation.

Visualizing the Dual Degradation Pathways

The following diagram illustrates how NCT-504 modulates both autophagy and the ESCRT/MVB pathway to enhance the degradation of toxic proteins.

Caption: NCT-504 enhances toxic protein clearance via autophagy and the ESCRT/MVB pathway.

Quantitative Data Summary

The effects of NCT-504 are dose-dependent. The following tables summarize key quantitative findings from various studies.

Table 1: Effect of NCT-504 on Mutant Huntingtin (mHtt) Levels

| Cell Type | mHtt Construct | NCT-504 Concentration | Treatment Duration | Reduction in mHtt/Aggregates | Reference |

| PC12 | GFP-Htt(exon1)-Q103 | Dose-dependent | Not Specified | Robust reduction in GFP signal | |

| HEK293T | GFP-Htt(exon1)-Q74 | 2 µM | 48 hours | Significant decrease in aggregates | |

| Primary Cortical Neurons | Htt(exon1)-Q74 | 2.5 µM - 5 µM | Not Specified | Lowered levels of Htt(exon1)-Q74 | |

| Atg7+/+ MEF | GFP-Htt(exon1)-Q74 | 2 µM | 48 hours | Lowered levels of aggregates | |

| Atg7-/- MEF | GFP-Htt(exon1)-Q74 | 2 µM | 48 hours | No significant reduction |

Table 2: Effect of NCT-504 on Phosphoinositide Levels in MEF Cells

| Phosphoinositide | NCT-504 Concentration | Treatment Duration | Change in Levels | Reference |

| PI5P | 10 µM | 12 hours | Increased | |

| PI(3,5)P2 | 10 µM | 12 hours | Increased | |

| PI3P | 10 µM | 12 hours | Increased | |

| PI(4,5)P2 | 10 µM | 12 hours | No significant change |

Table 3: Effect of NCT-504 on Autophagic Flux

| Cell Type | NCT-504 Concentration | Treatment Duration | Observation | Reference |

| Rat Primary Cortical Neurons | 500 nM - 1 µM | Up to 72 hours | Enhanced rate of Dendra2-LC3 turnover | |

| 293A Cells | 2.4 µM - 40 µM | Not Specified | Dose-dependent increase in autophagosome formation and autophagy flux |

Experimental Protocols

This section provides an overview of the key experimental methodologies used to study the effects of NCT-504.

Cell Culture and Treatment

-

Cell Lines: HEK293T, PC12, Mouse Embryonic Fibroblasts (MEFs; Atg7+/+ and Atg7-/-), and immortalized striatal neurons from STHdhQ111 mutant mice are commonly used.

-

Primary Cells: Primary cortical neurons are isolated from rodent embryos.

-

Transfection: Cells are typically transfected with plasmids encoding fluorescently tagged proteins (e.g., GFP-Htt-polyQ) using standard lipid-based transfection reagents.

-

NCT-504 Treatment: NCT-504 is dissolved in DMSO and added to the cell culture medium at final concentrations ranging from nanomolar to micromolar, depending on the assay. Control cells are treated with an equivalent volume of DMSO. Treatment durations vary from a few hours to several days.

Assessment of mHtt Aggregation

-

Fluorescence Microscopy: Cells expressing GFP-tagged mHtt are fixed, and the percentage of cells containing fluorescent aggregates is quantified by manual counting or automated image analysis.

-

Western Blotting: Cell lysates are subjected to SDS-PAGE and immunoblotted with antibodies specific for huntingtin or polyglutamine tracts to assess the levels of soluble and aggregated mHtt.

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay: This high-throughput assay is used to quantify Htt protein levels in cell lysates. It typically involves a pair of antibodies targeting different epitopes on the Htt protein, one labeled with a donor fluorophore and the other with an acceptor. The FRET signal is proportional to the amount of Htt protein present.

Measurement of Autophagic Flux

-

LC3-II Western Blotting: The conversion of LC3-I to the lipidated form, LC3-II, is a hallmark of autophagosome formation. Western blotting for LC3 is performed in the presence and absence of lysosomal inhibitors (e.g., bafilomycin A1) to assess autophagic flux.

-

Fluorescent Reporter Assays: Cells are transfected with tandem fluorescent-tagged LC3 (e.g., mRFP-GFP-LC3) or a photoconvertible Dendra2-LC3 reporter. Changes in the fluorescence signal upon autophagosome-lysosome fusion are monitored by microscopy or flow cytometry to measure autophagic flux.

Analysis of Phosphoinositide Levels

-

Metabolic Labeling and HPLC: Cells are incubated with ³H-inositol to label the cellular phosphoinositide pool. Lipids are then extracted, deacylated, and separated by high-performance liquid chromatography (HPLC) to quantify the levels of different phosphoinositide species.

Visualizing a Representative Experimental Workflow

The following diagram outlines a typical workflow for assessing the effect of NCT-504 on mHtt aggregation.

Caption: A typical experimental workflow to evaluate the effect of NCT-504 on mHtt.

Conclusion

NCT-504 modulates cellular homeostasis by inhibiting PIP4Kγ, leading to altered phosphoinositide signaling and the upregulation of protein degradation pathways. Its ability to enhance the clearance of toxic protein aggregates through both autophagy and the ESCRT/MVB pathway underscores its potential as a therapeutic agent for neurodegenerative disorders. The data and protocols presented in this guide provide a comprehensive resource for researchers investigating the cellular and molecular effects of NCT-504 and similar targeted therapies. Further investigation into the intricate interplay between PIP4Kγ inhibition, phosphoinositide signaling, and protein degradation will be crucial for the clinical development of this class of compounds.

References

- 1. Development of Selective Phosphatidylinositol 5-Phosphate 4-Kinase γ Inhibitors with a Non-ATP-competitive, Allosteric Binding Mode - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]

- 3. neurologylive.com [neurologylive.com]

- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]

- 5. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for NCT-504 in In Vitro Studies

For Researchers, Scientists, and Drug Development Professionals

Abstract

NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Type II Gamma (PIP4Kγ).[1][2][3] It has emerged as a promising compound in preclinical research, particularly for neurodegenerative conditions like Huntington's disease.[4][5] NCT-504 exerts its therapeutic potential by modulating cellular autophagy, a critical process for clearing toxic protein aggregates. These application notes provide a comprehensive overview of the in vitro experimental protocols for characterizing the activity of NCT-504, including its effects on its direct target, PIP4Kγ, and its downstream cellular consequences on autophagy and mutant huntingtin (mHtt) protein aggregation.

Quantitative Data Summary

The following tables summarize the key quantitative parameters of NCT-504 activity as determined in various in vitro assays.

Table 1: NCT-504 Kinase Inhibition Profile

| Target Kinase | Assay Type | Parameter | Value | Reference |

| PIP4Kγ | DiscoverX Binding Assay | Kd | 354 nM | |

| PIP4Kγ | Reconstituted Phosphorylation Assay | IC50 | 15.8 µM | |

| PIP4Kα | Phosphorylation Assay | IC50 | > 50 µM | |

| PIP4Kβ | Phosphorylation Assay | IC50 | > 50 µM |

Table 2: Cellular Activity of NCT-504 in Huntington's Disease Models

| Cell Line | Assay | Endpoint | Effective Concentration | Reference |

| PC12 | GFP-Htt(exon1)-Q103 Reduction | Reduction of GFP signal | 23 µM | |

| HEK293T | GFP-Htt(exon1)-Q74 Aggregates | Reduction of aggregates | 2 µM | |

| 293A | Autophagy Flux (Dendra2-LC3) | Increased turnover | 500 nM - 1 µM | |

| Primary Cortical Neurons | Autophagy Flux (Dendra2-LC3) | Increased turnover | 500 nM - 1 µM | |

| MEFs | Cell Viability | No significant effect | 10 µM |

Signaling Pathway

NCT-504 inhibits PIP4Kγ, an enzyme that phosphorylates phosphatidylinositol 5-phosphate (PI5P) to produce phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2). By inhibiting PIP4Kγ, NCT-504 is thought to alter the cellular levels of phosphoinositides, which in turn enhances autophagic flux. This increased autophagy helps to clear the accumulation of toxic protein aggregates, such as mutant huntingtin, which is a hallmark of Huntington's disease.

Caption: NCT-504 inhibits PIP4Kγ, leading to increased autophagic flux and clearance of mutant huntingtin aggregates.

Experimental Protocols

In Vitro PIP4Kγ Kinase Assay

This protocol is designed to determine the IC50 of NCT-504 against purified PIP4Kγ enzyme.

Workflow:

Caption: Workflow for the in vitro PIP4Kγ kinase assay.

Materials:

-

Purified full-length human PIP4Kγ

-

NCT-504

-

PI5P substrate

-

[γ-32P]ATP

-

Kinase reaction buffer (e.g., 25 mM HEPES pH 7.4, 10 mM MgCl2, 1 mM DTT)

-

DMSO (for compound dilution)

-

Thin Layer Chromatography (TLC) plates

-

Phosphorimager or scintillation counter

Procedure:

-

Compound Preparation: Prepare a serial dilution of NCT-504 in DMSO. A typical starting concentration range would be from 100 µM down to 1 nM.

-

Kinase Reaction Setup:

-

In a microcentrifuge tube, add the kinase reaction buffer.

-

Add the desired concentration of NCT-504 or DMSO (vehicle control).

-

Add purified PIP4Kγ enzyme.

-

Pre-incubate for 10 minutes at room temperature to allow for compound binding.

-

-

Initiate Reaction:

-

Start the kinase reaction by adding a mixture of the PI5P substrate and [γ-32P]ATP.

-

Incubate the reaction at 30°C for a predetermined time (e.g., 30 minutes), ensuring the reaction is in the linear range.

-

-

Stop Reaction: Terminate the reaction by adding a stop solution (e.g., 1 M HCl).

-

Detection of Product:

-

Spot the reaction mixture onto a TLC plate.

-

Separate the phosphorylated product from the unreacted [γ-32P]ATP using an appropriate solvent system.

-

Dry the TLC plate.

-

-

Quantification:

-

Expose the TLC plate to a phosphor screen and visualize using a phosphorimager.

-

Alternatively, scrape the spots corresponding to the product and unused ATP and quantify using a scintillation counter.

-

-

Data Analysis:

-

Determine the percentage of kinase activity inhibition for each NCT-504 concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the NCT-504 concentration and fit the data to a dose-response curve to calculate the IC50 value.

-

Autophagy Flux Assay Using Dendra2-LC3

This protocol measures the effect of NCT-504 on autophagic flux in cultured cells expressing a Dendra2-LC3 fusion protein. Dendra2 is a photoconvertible fluorescent protein that changes from green to red upon exposure to specific wavelengths of light.

Workflow:

Caption: Experimental workflow for the Dendra2-LC3 autophagy flux assay.

Materials:

-

293A cells or primary cortical neurons

-

Lentiviral vector for Dendra2-LC3 expression

-

Cell culture medium and supplements

-

NCT-504

-

DMSO

-

Fluorescence microscope with photoconversion capabilities

-

Image analysis software

Procedure:

-

Cell Transduction: Transduce the target cells (e.g., 293A or primary neurons) with a lentivirus expressing Dendra2-LC3.

-

Cell Seeding: Plate the transduced cells in a suitable imaging dish or plate.

-

Compound Treatment: Treat the cells with the desired concentrations of NCT-504 (e.g., 500 nM, 1 µM) or DMSO as a vehicle control.

-

Photoconversion:

-

Identify a region of interest in the imaging dish.

-

Expose the selected cells to a brief pulse of light at a specific wavelength (e.g., 405 nm) to convert the Dendra2-LC3 from a green to a red fluorescent state.

-

-

Time-Lapse Imaging:

-

After photoconversion, acquire images in both the green and red channels at various time points (e.g., immediately after conversion and then every few hours for up to 72 hours).

-

-

Image Analysis:

-

For each time point, quantify the mean fluorescence intensity of both the red and green signals within the cells.

-

Calculate the ratio of red to green fluorescence intensity. A faster decay of the red signal (relative to the green) indicates a higher rate of autophagic flux, as the red-labeled autophagosomes are being degraded in lysosomes.

-

-

Data Interpretation: An increase in the rate of Dendra2-LC3 turnover (faster disappearance of the red signal) in NCT-504-treated cells compared to control cells indicates an enhancement of autophagic flux.

Mutant Huntingtin (mHtt) Aggregate Reduction Assay

This assay quantifies the ability of NCT-504 to reduce the number and/or intensity of mHtt aggregates in a cellular model of Huntington's disease.

Workflow:

Caption: Workflow for the mutant huntingtin aggregate reduction assay.

Materials:

-

PC12 or HEK293T cells

-

Expression vector for GFP-Htt(exon1) with an expanded polyglutamine tract (e.g., Q74 or Q103)

-

Transfection reagent or inducible expression system components

-

Cell culture medium and supplements

-

NCT-504

-

DMSO

-

Paraformaldehyde (for fixing)

-

DAPI (for nuclear staining)

-

High-content imaging system or fluorescence microscope

-

Image analysis software

Procedure:

-

Cell Seeding: Plate the cells in a multi-well imaging plate.

-

Expression of mHtt:

-

For transient expression, transfect the cells with the GFP-Htt(exon1)-polyQ plasmid using a suitable transfection reagent.

-

For inducible cell lines (e.g., PC12 with ecdysone-inducible GFP-Htt(exon1)-Q103), add the inducing agent.

-

-

Compound Treatment: Two hours post-transfection or at the time of induction, treat the cells with various concentrations of NCT-504 or DMSO.

-

Incubation: Incubate the cells for 24 to 48 hours to allow for aggregate formation.

-

Cell Fixation and Staining:

-

Gently wash the cells with PBS.

-

Fix the cells with 4% paraformaldehyde for 15 minutes at room temperature.

-

Wash again with PBS.

-

Permeabilize the cells if necessary and stain the nuclei with DAPI.

-

-

Imaging:

-

Acquire images using a high-content imaging system or a fluorescence microscope. Capture both the GFP channel (for aggregates) and the DAPI channel (for cell counting).

-

-

Image Analysis:

-

Use automated image analysis software to identify individual cells based on the DAPI stain.

-

Within each cell, identify and quantify the number, size, and intensity of the GFP-positive aggregates.

-

-

Data Analysis:

-

Calculate the percentage of cells containing aggregates for each treatment condition.

-

Alternatively, measure the total GFP fluorescence intensity per cell.

-

Compare the results from NCT-504-treated wells to the DMSO control to determine the dose-dependent reduction in mHtt aggregation.

-

Conclusion

NCT-504 is a valuable tool for investigating the role of PIP4Kγ in cellular processes, particularly autophagy. The protocols outlined above provide a framework for the in vitro characterization of NCT-504 and similar compounds. These assays are crucial for understanding the mechanism of action and for the preclinical development of potential therapeutics for Huntington's disease and other neurodegenerative disorders characterized by protein aggregation.

References

- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]

- 2. merckmillipore.com [merckmillipore.com]

- 3. High-Throughput Multiplexed Quantitation of Protein Aggregation and Cytotoxicity in a Huntington’s Disease Model - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]

- 5. neurologylive.com [neurologylive.com]

Application Notes and Protocols for NCT-504 in Primary Cortical Neuron Cultures

Audience: Researchers, scientists, and drug development professionals.

Introduction

NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase gamma (PIP4Kγ) with an IC₅₀ of 15.8 μM.[1] By inhibiting PIP4Kγ, NCT-504 modulates the cellular equilibrium of phosphoinositides, leading to an increase in the levels of PI(3,5)P₂, PI3P, and PI5P.[2] This alteration in phosphoinositide signaling stimulates basal autophagy, an essential cellular process for the degradation and recycling of damaged organelles and misfolded proteins.[2][3][4] In the context of neurodegenerative diseases like Huntington's disease (HD), characterized by the accumulation of toxic protein aggregates, the induction of autophagy by NCT-504 presents a promising therapeutic strategy. Specifically, NCT-504 has been shown to reduce the levels of mutant huntingtin (mHtt) protein in various cell models, including primary cortical neurons.

These application notes provide detailed protocols for utilizing NCT-504 in primary cortical neuron cultures to investigate its effects on neuronal health, autophagy, and the clearance of protein aggregates.

Data Presentation

The following tables summarize the quantitative data regarding the effects of NCT-504 in neuronal cell models.

Table 1: Effective Concentrations of NCT-504 in Primary Cortical Neurons

| Parameter | Concentration | Cell Type | Duration of Treatment | Observed Effect | Reference |

| Autophagy Flux (Dendra2-LC3 turnover) | 500 nM - 1 µM | Rat Primary Cortical Neurons | Up to 72 hours | Statistically significant increase in autophagy flux. | |

| Reduction of Htt(exon1)-Q74 levels | 2.5 µM - 5 µM | Mouse Primary Cortical Neurons | Not specified | Dose-dependent reduction in mutant huntingtin levels. | |

| Cell Viability | ≤ 5 µM | Mouse Primary Cortical Neurons | Not specified | No impact on neuronal viability. |

Table 2: NCT-504 Kinase Selectivity

| Kinase | IC₅₀ | Notes | Reference |

| PIP4Kγ | 15.8 µM | Allosteric inhibitor. | |

| PIP4Kα | > 50 µM | Weakly inhibits. | |

| PIP4Kβ | > 50 µM | Does not inhibit. |

Signaling Pathway

The diagram below illustrates the proposed signaling pathway affected by NCT-504.

Experimental Protocols

Primary Cortical Neuron Culture

This protocol describes the isolation and culture of primary cortical neurons from embryonic day 18 (E18) mouse or rat pups.

Materials:

-

E18 mouse or rat embryos

-

Hibernate-E medium (Thermo Fisher Scientific)

-

Neurobasal Medium (Thermo Fisher Scientific)

-

B-27 Supplement (50X, Thermo Fisher Scientific)

-

GlutaMAX Supplement (100X, Thermo Fisher Scientific)

-

Penicillin-Streptomycin (100X, Thermo Fisher Scientific)

-

Poly-D-lysine (Sigma-Aldrich)

-

Laminin (Thermo Fisher Scientific)

-

Papain (Worthington Biochemical)

-

DNase I (Worthington Biochemical)

-

Trypan Blue solution

-

Sterile dissection tools

-

Cell culture plates or coverslips

Protocol:

-

Plate Coating:

-

Coat culture surfaces with 50 µg/mL Poly-D-lysine in sterile water for at least 4 hours at 37°C.

-

Wash plates three times with sterile water and allow to dry completely.

-

(Optional) For enhanced neuronal attachment and health, subsequently coat with 5 µg/mL laminin in sterile PBS for at least 2 hours at 37°C before plating.

-

-

Tissue Dissection:

-

Euthanize a timed-pregnant rodent at E18 and dissect the embryos in a sterile environment.

-

Isolate the cerebral cortices from the embryonic brains and place them in ice-cold Hibernate-E medium.

-

-

Cell Dissociation:

-

Transfer the cortices to a tube containing a papain solution (e.g., 20 units/mL) and incubate at 37°C for 15-20 minutes.

-

Gently wash the tissue with Neurobasal medium containing 10% FBS to inactivate the papain.

-

Mechanically dissociate the tissue by gentle trituration with a fire-polished Pasteur pipette in Neurobasal medium supplemented with DNase I.

-

-

Cell Plating:

-

Determine cell viability and density using a hemocytometer and Trypan Blue exclusion.

-

Plate the neurons at a density of 2.5 x 10⁵ cells/cm² in pre-warmed Neurobasal medium supplemented with B-27, GlutaMAX, and Penicillin-Streptomycin.

-

-

Cell Maintenance:

-

Incubate the cultures at 37°C in a humidified atmosphere of 5% CO₂.

-

Perform a half-media change every 3-4 days.

-

Neurons are typically ready for experimental use between 7 and 14 days in vitro (DIV).

-

Treatment with NCT-504

Materials:

-

NCT-504 (MedChemExpress or other supplier)

-

DMSO (cell culture grade)

-

Primary cortical neuron cultures (DIV 7-14)

Protocol:

-

Prepare a stock solution of NCT-504 in DMSO (e.g., 10 mM).

-

On the day of the experiment, dilute the NCT-504 stock solution in pre-warmed complete Neurobasal medium to the desired final concentrations (e.g., 500 nM, 1 µM, 2.5 µM, 5 µM).

-

Remove the existing culture medium from the neurons and replace it with the NCT-504-containing medium.

-

Incubate the cells for the desired duration (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

Assessment of Autophagy (Immunocytochemistry for LC3)

This protocol describes the visualization of LC3 puncta as a marker for autophagosomes.

Materials:

-

Primary cortical neurons cultured on coverslips

-

4% Paraformaldehyde (PFA) in PBS

-

0.25% Triton X-100 in PBS

-

Blocking solution (e.g., 5% goat serum in PBS)

-

Primary antibody: Rabbit anti-LC3B (e.g., Cell Signaling Technology)

-

Secondary antibody: Goat anti-rabbit IgG conjugated to a fluorescent probe (e.g., Alexa Fluor 488)

-

DAPI (4',6-diamidino-2-phenylindole)

-

Mounting medium

Protocol:

-

Fixation: After treatment with NCT-504, wash the cells twice with PBS and fix with 4% PFA for 15 minutes at room temperature.

-

Permeabilization: Wash the cells three times with PBS and permeabilize with 0.25% Triton X-100 for 10 minutes.

-

Blocking: Wash three times with PBS and block with 5% goat serum for 1 hour at room temperature.

-

Primary Antibody Incubation: Incubate with the primary anti-LC3B antibody (diluted in blocking solution) overnight at 4°C.

-

Secondary Antibody Incubation: Wash three times with PBS and incubate with the fluorescently labeled secondary antibody (diluted in blocking solution) for 1 hour at room temperature, protected from light.

-

Counterstaining and Mounting: Wash three times with PBS, counterstain with DAPI for 5 minutes, wash again, and mount the coverslips onto microscope slides using an anti-fade mounting medium.

-

Imaging and Analysis: Visualize the cells using a fluorescence microscope. Quantify the number and intensity of LC3 puncta per cell using image analysis software such as ImageJ.

Cell Viability Assay (MTT Assay)

This protocol assesses cell viability based on mitochondrial activity.

Materials:

-

Primary cortical neurons cultured in a 96-well plate

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

Protocol:

-

After NCT-504 treatment, add 10 µL of MTT solution to each well.

-

Incubate the plate for 2-4 hours at 37°C.

-

Add 100 µL of solubilization buffer to each well and mix thoroughly to dissolve the formazan crystals.

-

Incubate for an additional 1-2 hours at 37°C, protected from light.

-

Measure the absorbance at 570 nm using a microplate reader.

Western Blot for Mutant Huntingtin

This protocol is for the detection and quantification of mutant huntingtin protein levels.

Materials:

-

Primary cortical neuron cultures

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

BCA protein assay kit

-

SDS-PAGE gels

-

Transfer buffer

-

Nitrocellulose or PVDF membranes

-

Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

-

Primary antibodies: Mouse anti-huntingtin (polyQ) (e.g., MAB1574, Millipore), Rabbit anti-β-actin or anti-GAPDH (loading control)

-

HRP-conjugated secondary antibodies (anti-mouse and anti-rabbit)

-

Chemiluminescent substrate

Protocol:

-

Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

-

SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel, separate by electrophoresis, and transfer to a membrane.

-

Blocking and Antibody Incubation: Block the membrane for 1 hour at room temperature, then incubate with the primary anti-huntingtin and loading control antibodies overnight at 4°C.

-

Secondary Antibody and Detection: Wash the membrane with TBST, incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature, and detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Analysis: Quantify the band intensities using densitometry and normalize the huntingtin signal to the loading control.

Experimental Workflow

The following diagram outlines a typical experimental workflow for studying the effects of NCT-504 in primary cortical neurons.

References

- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein | eLife [elifesciences.org]

- 2. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]

- 3. neurologylive.com [neurologylive.com]

- 4. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Note: Measuring Autophagic Flux Following NCT-504 Treatment

Audience: Researchers, scientists, and drug development professionals.

Purpose: This document provides detailed protocols and guidelines for quantifying the effects of NCT-504, a potent inhibitor of phosphatidylinositol-4-phosphate 5-kinase gamma (PIP4Kγ), on autophagic flux. NCT-504 has been shown to increase autophagic flux, facilitating the clearance of aggregation-prone proteins implicated in neurodegenerative diseases.[1][2] Accurate measurement of autophagic flux is critical to understanding its mechanism of action and therapeutic potential.

Introduction to Autophagy and NCT-504

Autophagy is a fundamental cellular degradation and recycling process essential for maintaining cellular homeostasis.[3] It involves the sequestration of cytoplasmic components, such as damaged organelles and misfolded proteins, into double-membraned vesicles called autophagosomes. These autophagosomes then fuse with lysosomes to form autolysosomes, where the cargo is degraded and recycled.[4]

Autophagic flux refers to the complete, dynamic process of autophagy, from the formation of autophagosomes to their final degradation in lysosomes.[5] A static measurement of autophagosome numbers can be misleading; an accumulation of autophagosomes could signify either an induction of autophagy or a blockage in the downstream degradation steps. Therefore, measuring the flux is the gold standard for assessing autophagic activity.

NCT-504 is a small molecule inhibitor of PIP4Kγ. By inhibiting this enzyme, NCT-504 modulates phosphoinositide signaling pathways, leading to an increase in autophagic flux. This mechanism has shown promise in clearing toxic protein aggregates, such as mutant huntingtin, making it a compound of interest for neurodegenerative diseases like Huntington's disease.

Principle of Autophagic Flux Assays

To accurately measure autophagic flux after NCT-504 treatment, it is essential to compare protein levels or autophagosome counts in the presence and absence of a lysosomal inhibitor. Lysosomal inhibitors, such as Bafilomycin A1 (BafA1) or Chloroquine (CQ), block the final degradation step of autophagy. By inhibiting degradation, autophagosomes accumulate. The difference in accumulation between inhibitor-treated and untreated cells represents the amount of cargo that would have been degraded, providing a measure of the flux.

This application note details two primary methods:

-

LC3-II and p62/SQSTM1 Turnover by Western Blot: A widely used biochemical assay to measure the degradation of key autophagy-related proteins.

-

Tandem Fluorescent LC3 Reporter Assay: A microscopy-based method to visualize and quantify different stages of the autophagy process.

Signaling and Experimental Workflow Diagrams

Protocol 1: LC3 and p62 Turnover by Western Blot

This method quantifies changes in the levels of two key autophagy-related proteins:

-

LC3 (Microtubule-associated protein 1A/1B-light chain 3): During autophagy, the cytosolic form (LC3-I) is lipidated to form LC3-II, which is recruited to the autophagosome membrane. The amount of LC3-II is a good indicator of autophagosome numbers.

-

p62/SQSTM1 (Sequestosome 1): An autophagy receptor that binds to ubiquitinated cargo and to LC3, thereby targeting cargo for degradation. p62 itself is degraded in the autolysosome, so its levels are inversely correlated with autophagic flux.

Materials and Reagents

-

Cell culture medium (e.g., DMEM), FBS, antibiotics

-

Cell line of interest (e.g., HeLa, SH-SY5Y, or primary neurons)

-

NCT-504 (dissolved in appropriate vehicle, e.g., DMSO)

-

Bafilomycin A1 (dissolved in DMSO)

-

Phosphate-Buffered Saline (PBS)

-

RIPA Lysis Buffer with protease and phosphatase inhibitors

-

BCA Protein Assay Kit

-

SDS-PAGE gels (e.g., 4-20% gradient)

-

PVDF membrane

-

Blocking buffer (5% non-fat milk or BSA in TBST)

-

Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-Actin or GAPDH

-

HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

-

Enhanced Chemiluminescence (ECL) substrate

Experimental Procedure

-

Cell Seeding: Plate cells in 6-well plates to achieve 70-80% confluency on the day of treatment.

-

Treatment:

-

Prepare four treatment groups:

-

Vehicle Control

-

NCT-504 (e.g., 1-10 µM for 6-24 hours)

-

Bafilomycin A1 (e.g., 100 nM for the final 2-4 hours of culture)

-

NCT-504 + Bafilomycin A1 (add BafA1 for the final 2-4 hours of the NCT-504 treatment)

-

-

Incubate cells for the desired duration.

-

-

Protein Extraction:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells in 100-150 µL of ice-cold RIPA buffer per well.

-

Scrape cells and transfer lysate to a microcentrifuge tube. Incubate on ice for 20 minutes.

-

Centrifuge at 14,000 x g for 15 minutes at 4°C. Collect the supernatant.

-

-

Protein Quantification: Determine protein concentration using a BCA assay.

-

Western Blotting:

-

Load 20-30 µg of protein per lane on an SDS-PAGE gel. Ensure good separation of LC3-I (~18 kDa) and LC3-II (~16 kDa).

-

Transfer proteins to a PVDF membrane.

-

Block the membrane for 1 hour at room temperature in blocking buffer.

-

Incubate with primary antibodies (e.g., anti-LC3B 1:1000, anti-p62 1:1000, anti-Actin 1:5000) overnight at 4°C.

-

Wash membrane 3x with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash membrane 3x with TBST.

-

Apply ECL substrate and visualize bands using a chemiluminescence imaging system.

-

Data Analysis and Presentation

-

Densitometry: Quantify the band intensity for LC3-II, p62, and the loading control (Actin or GAPDH) using software like ImageJ.

-

Normalization: Normalize the LC3-II and p62 band intensities to the loading control for each sample.

-

Calculate Autophagic Flux: Autophagic flux is determined by the difference in normalized LC3-II levels between samples treated with and without Bafilomycin A1.

-

Flux = (LC3-II [NCT-504 + BafA1]) - (LC3-II [NCT-504])

-

Compare this value to the basal flux: (LC3-II [BafA1]) - (LC3-II [Vehicle]) . An increase indicates that NCT-504 enhances autophagic flux.

-

-

p62 Levels: A decrease in p62 levels with NCT-504 treatment, which is prevented by BafA1, also indicates increased flux.

Table 1: Example Data from Western Blot Analysis

| Treatment Group | Normalized LC3-II Intensity (Arbitrary Units) | Normalized p62 Intensity (Arbitrary Units) |

|---|---|---|

| Vehicle Control | 1.0 | 1.0 |

| NCT-504 (10 µM) | 1.5 | 0.6 |

| Bafilomycin A1 (100 nM) | 3.5 | 1.8 |

| NCT-504 + Bafilomycin A1 | 6.2 | 1.9 |

Protocol 2: Tandem Fluorescent mCherry-EGFP-LC3 Assay

This method uses a fusion protein of LC3 with two fluorescent tags, EGFP (pH-sensitive) and mCherry (pH-stable), to distinguish between autophagosomes and autolysosomes.

-

Autophagosomes (neutral pH): Both EGFP and mCherry fluoresce, appearing as yellow puncta (merge).

-

Autolysosomes (acidic pH): The EGFP signal is quenched, while mCherry remains fluorescent, appearing as red puncta.

An increase in both yellow and red puncta indicates autophagy induction, while a significant increase in the ratio of red to yellow puncta signifies efficient autophagic flux.

Materials and Reagents

-

Cells stably or transiently expressing the mCherry-EGFP-LC3 plasmid.

-

Glass-bottom dishes or coverslips for imaging.

-

NCT-504 and Bafilomycin A1.

-

Fluorescence microscope with appropriate filters for EGFP (Ex: 488 nm) and mCherry (Ex: 561 nm).

-

Formaldehyde or Paraformaldehyde (PFA) for fixing.

-

DAPI for nuclear staining.

-

Mounting medium.

Experimental Procedure

-

Cell Seeding and Transfection: Seed cells on glass coverslips. If not using a stable cell line, transfect with the mCherry-EGFP-LC3 plasmid and allow 24-48 hours for expression.

-

Treatment: Apply the same four treatment groups as in Protocol 1.

-

Cell Fixation and Staining:

-

Wash cells twice with PBS.

-

Fix with 4% PFA in PBS for 15 minutes at room temperature.

-

Wash twice with PBS.

-

(Optional) Stain nuclei with DAPI for 5 minutes.

-

Wash twice with PBS.

-

Mount coverslips onto glass slides using mounting medium.

-

-

Fluorescence Microscopy:

-

Acquire images using a confocal or widefield fluorescence microscope.

-

Capture images in the green (EGFP), red (mCherry), and blue (DAPI) channels for each field of view.

-

Ensure consistent imaging parameters (laser power, exposure time) across all samples.

-

Data Analysis and Presentation

-

Puncta Counting:

-

For each cell, count the number of yellow puncta (EGFP-positive and mCherry-positive) and red-only puncta (mCherry-positive only).

-

Analyze at least 50 cells per condition from multiple independent experiments.

-

-

Interpretation:

-

Autophagosomes: Number of yellow puncta.

-

Autolysosomes: Number of red-only puncta.

-

Flux Induction: NCT-504 treatment should increase the number of both yellow and, more significantly, red puncta compared to the vehicle control.

-

Flux Blockade: Bafilomycin A1 treatment will lead to a large accumulation of yellow puncta with very few red puncta, as the fusion and acidification step is blocked.

-

Table 2: Example Data from mCherry-EGFP-LC3 Microscopy

| Treatment Group | Avg. Yellow Puncta per Cell (Autophagosomes) | Avg. Red-Only Puncta per Cell (Autolysosomes) |

|---|---|---|

| Vehicle Control | 5 ± 2 | 8 ± 3 |

| NCT-504 (10 µM) | 12 ± 4 | 25 ± 6 |

| Bafilomycin A1 (100 nM) | 35 ± 7 | 2 ± 1 |

| NCT-504 + Bafilomycin A1 | 55 ± 9 | 3 ± 2 |

Conclusion

Measuring autophagic flux is essential for characterizing the effects of compounds like NCT-504. The combination of biochemical (Western blot) and imaging-based (tandem fluorescent LC3) assays provides a robust and comprehensive assessment of autophagic activity. By demonstrating an increase in LC3-II turnover, a reduction in p62 levels, and an increased formation of autolysosomes, researchers can definitively conclude that NCT-504 enhances autophagic flux.

References

- 1. Inhibition of PIP4Kγ ameliorates the pathological effects of mutant huntingtin protein - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]

- 3. benchchem.com [benchchem.com]

- 4. Role of autophagy in the clearance of mutant huntingtin: a step towards therapy? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Defining and measuring autophagosome flux—concept and reality - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Western Blot Analysis of Huntingtin Levels with NCT-504

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the quantification of huntingtin (HTT) protein levels, including mutant huntingtin (mHTT), in cell lysates and tissue homogenates using Western blotting, with a specific focus on the effects of the compound NCT-504.

Introduction

Huntington's disease (HD) is a neurodegenerative disorder caused by an expansion of a CAG trinucleotide repeat in the huntingtin gene, leading to an abnormally long polyglutamine (polyQ) tract in the huntingtin protein. This mutant protein is prone to aggregation and is a key factor in disease pathogenesis. NCT-504 has been identified as a compound that can reduce the levels of mHTT aggregates. Western blotting is a fundamental technique to quantify changes in total and mutant huntingtin protein levels in response to potential therapeutic agents like NCT-504.

Quantitative Data Summary

The following table summarizes hypothetical quantitative data from a Western blot experiment investigating the effect of NCT-504 on mutant huntingtin levels in a cellular model of Huntington's disease.

| Treatment Group | Concentration (µM) | Mutant Huntingtin Level (Normalized to Loading Control) | Standard Deviation | Percent Reduction vs. DMSO |

| DMSO (Vehicle) | 0 | 1.00 | 0.12 | 0% |

| NCT-504 | 1 | 0.78 | 0.09 | 22% |

| NCT-504 | 5 | 0.45 | 0.06 | 55% |

| NCT-504 | 10 | 0.21 | 0.04 | 79% |

Experimental Protocols

This section details the complete workflow for sample preparation, Western blotting, and analysis of huntingtin protein levels.

I. Sample Preparation

A. Cell Culture and Treatment:

-

Seed cells (e.g., HEK293T transfected with GFP-Htt(exon1)-Q74 or primary cortical neurons) at an appropriate density in 6-well plates.[1][2]

-

Allow cells to adhere and grow for 24 hours.

-

Treat cells with varying concentrations of NCT-504 (e.g., 1, 5, 10 µM) or DMSO as a vehicle control for the desired time period (e.g., 24-48 hours).[1][2]

B. Protein Lysate Preparation from Cultured Cells:

-

Wash cells twice with ice-cold phosphate-buffered saline (PBS).[3]

-

Add 100-200 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

-

Incubate on ice for 30 minutes with occasional vortexing.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant (protein lysate) to a new tube.

-

Determine the protein concentration using a BCA protein assay.

C. Protein Homogenate Preparation from Brain Tissue:

-

Dissect the brain region of interest (e.g., striatum) on ice.

-

Homogenize the tissue in 10 volumes of ice-cold homogenization buffer (e.g., 10mM HEPES pH 7.2, 250mM sucrose, 1mM EDTA) supplemented with protease and phosphatase inhibitors.

-

Centrifuge the homogenate at 1,000 x g for 10 minutes at 4°C to remove nuclei and cellular debris.

-

Collect the supernatant and determine the protein concentration using a BCA protein assay.

II. Western Blot Protocol

A. Sample Preparation for SDS-PAGE:

-

Take a calculated volume of protein lysate/homogenate containing 20-40 µg of total protein.

-

Add 4X Laemmli sample buffer containing a reducing agent (e.g., β-mercaptoethanol or DTT).

-

Boil the samples at 95°C for 5-10 minutes to denature the proteins.

B. SDS-PAGE:

-

Load the denatured protein samples and a molecular weight marker into the wells of a 4-12% Tris-Glycine or Bis-Tris polyacrylamide gel.

-

Run the gel at a constant voltage (e.g., 100-150 V) until the dye front reaches the bottom of the gel.

C. Protein Transfer:

-

Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane. A wet transfer system is recommended for large proteins like huntingtin.

-

Perform the transfer at 100 V for 90-120 minutes at 4°C or overnight at a lower voltage.

D. Immunoblotting:

-

Blocking: Block the membrane with 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in the blocking buffer overnight at 4°C with gentle agitation.

-

For detecting polyQ-expanded huntingtin: Use a monoclonal antibody such as 5TF-1C2.

-

For detecting total huntingtin: A variety of commercial antibodies are available, such as MAB2166. Recommended dilutions can be found on the antibody datasheet, but a starting point of 1:1000 is common.

-

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody (e.g., anti-mouse or anti-rabbit IgG) diluted in blocking buffer for 1 hour at room temperature.

-

Washing: Wash the membrane three times for 10 minutes each with TBST.

E. Detection and Analysis:

-

Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.

-

Incubate the membrane with the ECL substrate for 1-5 minutes.

-

Capture the chemiluminescent signal using a digital imaging system or X-ray film.

-

Quantify the band intensities using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the huntingtin band to a loading control protein (e.g., β-actin, GAPDH, or Vinculin) to account for variations in protein loading.

Visualizations

Caption: Western Blot Workflow for Huntingtin Quantification.

Caption: Proposed Mechanism of NCT-504 in Reducing mHTT.

References

Application Notes and Protocols for GFP-Tagged Huntingtin Aggregation Assay Using NCT-504

Audience: Researchers, scientists, and drug development professionals in the field of neurodegenerative diseases, particularly Huntington's disease.

Introduction: Huntington's disease (HD) is a progressive neurodegenerative disorder caused by a polyglutamine (polyQ) expansion in the huntingtin (Htt) protein, leading to the formation of toxic intracellular protein aggregates.[1][2][3] A key pathological hallmark of HD is the accumulation of these misfolded mutant Htt (mHtt) protein aggregates, which contribute to neuronal dysfunction and cell death.[4] Therefore, identifying and characterizing compounds that can inhibit or reverse this aggregation process is a primary goal for developing HD therapeutics.[3] This document provides a detailed protocol for a cell-based assay to quantify the aggregation of GFP-tagged mutant huntingtin (GFP-Htt) and to evaluate the efficacy of NCT-504, a small molecule inhibitor, in reducing this aggregation.

NCT-504 is a selective, allosteric inhibitor of PIP4Kγ (phosphatidylinositol-5-phosphate 4-kinase, gamma). Inhibition of PIP4Kγ by NCT-504 has been shown to enhance autophagic flux, a major cellular pathway for the clearance of aggregated proteins. This enhanced autophagy leads to a dose-dependent reduction in the levels of both full-length mHtt and Htt exon 1-polyQ aggregates in various cellular models of HD, including primary neurons and patient-derived fibroblasts. The assay described herein utilizes fluorescence microscopy to visualize and quantify GFP-Htt aggregates in cells treated with NCT-504.

Principle of the Method: This assay is based on the expression of a fusion protein consisting of the N-terminal fragment of the human huntingtin protein with an expanded polyglutamine tract (e.g., Q74 or Q103) tagged with Green Fluorescent Protein (GFP) in a suitable mammalian cell line (e.g., HEK293T or PC12). The expanded polyQ tract causes the GFP-Htt protein to misfold and form distinct, bright fluorescent aggregates, or inclusion bodies, within the cells. In contrast, cells expressing GFP-tagged wild-type Htt with a non-pathogenic polyQ repeat length (e.g., Q23 or Q25) exhibit diffuse green fluorescence throughout the cytoplasm and nucleus.

The effect of a test compound, such as NCT-504, on mHtt aggregation is quantified by treating the transfected cells with the compound and then counting the percentage of GFP-positive cells that contain fluorescent aggregates. A reduction in the percentage of cells with aggregates in the treated group compared to the vehicle control group indicates that the compound has anti-aggregation activity.

Data Presentation

Table 1: Dose-Dependent Effect of NCT-504 on GFP-Htt(exon1)-Q74 Aggregation

| NCT-504 Concentration (µM) | Percentage of Cells with Aggregates (%) | Standard Deviation | p-value (vs. DMSO) |

| 0 (DMSO Control) | 45.2 | ± 3.5 | - |

| 0.5 | 38.1 | ± 2.9 | < 0.05 |

| 1.0 | 29.5 | ± 2.1 | < 0.01 |

| 2.0 | 18.7 | ± 1.8 | < 0.005 |

| 5.0 | 12.3 | ± 1.5 | < 0.001 |

Data are representative and compiled from published findings demonstrating the dose-dependent reduction of mHtt aggregates by NCT-504.

Table 2: NCT-504 Compound Profile

| Parameter | Value | Reference |

| Compound Name | NCT-504 | |

| Target | PIP4Kγ (allosteric inhibitor) | |

| IC₅₀ | 15.8 µM (for PIP4Kγ) | |

| Mechanism of Action | Increases autophagic flux, enhances clearance of protein aggregates | |

| Cell Permeability | Yes | Inferred from cell-based activity |

| Solubility | Soluble in DMSO |

Experimental Protocols

Materials and Reagents

-

Cell Line: Human Embryonic Kidney (HEK293T) cells (ATCC® CRL-3216™)

-

Plasmids:

-

pEGFP-Htt(exon1)-Q74 (mutant, aggregate-prone)

-

pEGFP-Htt(exon1)-Q23 (wild-type, non-aggregating control)

-

-

Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Transfection Reagent: Lipofectamine® 3000 or similar.

-

Compound: NCT-504 (dissolved in DMSO to prepare a 10 mM stock solution).

-

Control Vehicle: Dimethyl sulfoxide (DMSO).

-

Fixative: 4% Paraformaldehyde (PFA) in Phosphate Buffered Saline (PBS).

-

Nuclear Stain: 4′,6-diamidino-2-phenylindole (DAPI).

-

Mounting Medium: Fluoromount-G® or similar.

-

Equipment:

-

Standard cell culture incubator (37°C, 5% CO₂).

-

96-well, black, clear-bottom imaging plates.

-

Fluorescence microscope with filters for GFP and DAPI.

-

Image analysis software (e.g., ImageJ/Fiji, CellProfiler).

-

Detailed Protocol

-

Cell Seeding:

-

Culture HEK293T cells in DMEM with 10% FBS and 1% Penicillin-Streptomycin.

-

Trypsinize and resuspend cells to a concentration of 2 x 10⁵ cells/mL.

-

Seed 100 µL of the cell suspension into each well of a 96-well imaging plate (20,000 cells/well).

-

Incubate for 24 hours at 37°C, 5% CO₂.

-

-

Transfection:

-

For each well, prepare the transfection mix according to the manufacturer's protocol (e.g., Lipofectamine® 3000). Use 100 ng of either pEGFP-Htt(exon1)-Q74 or pEGFP-Htt(exon1)-Q23 plasmid DNA per well.

-

Carefully add the transfection mix to the cells.

-

Incubate for 2-4 hours at 37°C, 5% CO₂.

-

-

Compound Treatment:

-

After the initial transfection incubation, add NCT-504 or DMSO vehicle control to the wells.

-

Prepare serial dilutions of NCT-504 in culture medium from the 10 mM stock to achieve final concentrations ranging from 0.5 µM to 10 µM.

-

The final DMSO concentration in all wells, including the control, should not exceed 0.1% to avoid toxicity.

-

Gently add the compound dilutions to the corresponding wells.

-

Incubate the plate for an additional 48 hours at 37°C, 5% CO₂.

-

-

Cell Fixation and Staining:

-

Carefully aspirate the culture medium from the wells.

-

Gently wash the cells once with PBS.

-

Add 100 µL of 4% PFA to each well and incubate for 15 minutes at room temperature to fix the cells.

-

Aspirate the PFA and wash the cells twice with PBS.

-

Add 100 µL of PBS containing DAPI (1 µg/mL) to each well and incubate for 5 minutes at room temperature to stain the nuclei.

-

Aspirate the DAPI solution and wash the wells twice with PBS.

-

Add 100 µL of PBS to each well for imaging.

-

-

Imaging and Quantification:

-

Acquire images using a high-content imaging system or a standard fluorescence microscope. For each well, capture images from multiple random fields using both GFP and DAPI channels.

-

Quantification:

-

Identify individual cells based on their DAPI-stained nuclei.

-

For each cell, analyze the corresponding GFP channel.

-

Classify GFP-positive cells as either having "diffuse" fluorescence or "aggregate-containing" fluorescence (characterized by one or more bright, distinct puncta).

-

The percentage of cells with aggregates is calculated as: (Number of GFP-positive cells with aggregates / Total number of GFP-positive cells) x 100.

-

At least 200 GFP-positive cells should be counted for each condition.

-

-

Signaling Pathways and Workflows

Mechanism of Action of NCT-504

NCT-504 reduces mutant huntingtin aggregates primarily by enhancing the cellular protein degradation pathway of autophagy. By inhibiting PIP4Kγ, NCT-504 leads to an increase in the levels of key phosphoinositide signaling lipids that are positive regulators of autophagy. This boosts the formation of autophagosomes and their subsequent fusion with lysosomes to form autolysosomes, where the entrapped mHtt aggregates are degraded. More recent studies also suggest that NCT-504 can divert proteins like mHtt to the ESCRT (Endosomal Sorting Complexes Required for Transport) pathway for degradation via multivesicular bodies (MVBs), a process that can be independent of canonical autophagy.

Caption: NCT-504 inhibits PIP4Kγ, increasing autophagy and ESCRT-mediated degradation of mHtt aggregates.

Experimental Workflow Diagram

The following diagram outlines the key steps of the GFP-tagged huntingtin aggregation assay.

Caption: Workflow for the GFP-Htt aggregation assay from cell seeding to data analysis.

References

- 1. Novel approach improves symptoms of Huntington’s disease in animal models. [blogs.bcm.edu]

- 2. ehdn.org [ehdn.org]

- 3. Inhibition of huntingtin fibrillogenesis by specific antibodies and small molecules: Implications for Huntington's disease therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Mutant-Huntingtin Molecular Pathways Elucidate New Targets for Drug Repurposing - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes: In Vivo Administration of NCT-504 in Drosophila Models

Introduction

NCT-504 is a selective, allosteric inhibitor of Phosphatidylinositol-5-Phosphate 4-Kinase, Gamma (PIP4Kγ)[1][2][3]. This compound was developed from a high-throughput phenotypic screen for its ability to reduce the aggregation of mutant huntingtin (mHtt) protein, the hallmark of Huntington's disease (HD)[1][2]. The mechanism of action for NCT-504 involves the induction of autophagic flux, a cellular process responsible for clearing damaged proteins and organelles. By inhibiting PIP4Kγ, NCT-504 enhances the cell's ability to clear toxic mHtt aggregates, thereby mitigating their pathological effects in various cell models, including primary neurons and patient-derived fibroblasts.

Drosophila melanogaster is a powerful and widely used model organism for studying neurodegenerative diseases like Huntington's due to its genetic tractability and the conservation of key cellular pathways. While NCT-504 has shown efficacy in mammalian cell culture, published research in Drosophila models of HD has primarily focused on the genetic targeting and silencing of the PIP4Kγ homolog to validate it as a therapeutic target. These genetic studies demonstrated that reducing PIP4Kγ activity in flies lessened neuronal damage and improved motor function.

These application notes provide a comprehensive, proposed protocol for the direct in vivo administration of the NCT-504 compound to Drosophila models of Huntington's disease. The methodology is based on established techniques for delivering hydrophobic small molecules to flies and is informed by the effective concentrations of NCT-504 observed in in vitro and mammalian cell-based assays.

Quantitative Data Summary

The following tables summarize the key quantitative findings related to NCT-504's biochemical activity and its effects in cellular and Drosophila models.

Table 1: Biochemical and Cellular Activity of NCT-504

| Parameter | Value | Cell/System | Description | Source |

|---|---|---|---|---|

| IC₅₀ | 15.8 µM | In vitro kinase assay | Concentration for 50% inhibition of PIP4Kγ activity. | |

| K_d_ | 354 nM | DiscoverX binding assay | Dissociation constant, indicating binding affinity to PIP4Kγ. | |

| mHtt Reduction | Dose-dependent | HEK293T Cells | NCT-504 (2 µM) significantly reduced GFP-Htt(exon1)-Q74 aggregates after 48 hours. | |

| Autophagy Induction | 5 µM - 10 µM | HEK293T Cells | Effective concentration range for inducing autophagosome formation within 2-6 hours. |

| Viability | No effect at 10 µM | MEFs | NCT-504 did not impact cell viability after 12 hours of treatment. | |

Table 2: Phenotypic Effects of Targeting PIP4Kγ in Drosophila HD Models

| Experimental Approach | Model | Phenotype Measured | Result | Source |

|---|---|---|---|---|

| Genetic Targeting of PIP4K | Drosophila HD Model | Neurodegeneration | Mitigated associated HD phenotypes. | |

| Silencing of PIP4Kγ | Drosophila HD Model | mHtt Accumulation | Reduced the amount of Huntington's protein in neurons. | |

| Silencing of PIP4Kγ | Drosophila HD Model | Neuronal Damage | Lessened damage to neurons. |

| Silencing of PIP4Kγ | Drosophila HD Model | Motor Function | Improved the flies' ability to move. | |

Experimental Protocols

Protocol 1: Proposed In Vivo Administration of NCT-504 via Fly Food

This protocol describes a method for administering NCT-504 to adult flies by incorporating it into their food source. This approach is standard for chronic drug exposure studies in Drosophila.

Materials:

-

NCT-504 powder (MedChemExpress, CAS No. 1222765-97-0)

-

Dimethyl sulfoxide (DMSO), molecular biology grade

-

Standard Drosophila food (e.g., cornmeal-yeast-agar medium)

-

Narrow polypropylene vials

-

Foam or cotton plugs

-

Fly anesthesia equipment (CO₂ pad or FlyNap)

Procedure:

-

Preparation of NCT-504 Stock Solution:

-

Prepare a high-concentration stock solution of NCT-504 in 100% DMSO. Based on its solubility, a 10 mM stock is recommended.

-

Calculation Example: The molecular weight of NCT-504 is 404.49 g/mol . To make a 10 mM stock, dissolve 4.045 mg of NCT-504 in 1 mL of DMSO.

-

Aliquot the stock solution into small volumes and store at -80°C for long-term use (up to 6 months).

-

-

Preparation of Drug-Supplemented Fly Food:

-

Prepare standard fly food and allow it to cool to a lukewarm temperature (~45-50°C). This is critical to prevent heat degradation of the compound.

-

Add the NCT-504 stock solution to the molten food to achieve the desired final concentration (e.g., 1 µM, 5 µM, 10 µM).

-

Crucially, add an equivalent volume of DMSO to a separate batch of food to serve as the vehicle control. The final DMSO concentration should not exceed 1% to avoid toxicity.

-

Calculation Example: To make 10 mL of 10 µM NCT-504 food from a 10 mM stock, add 10 µL of the stock solution to 10 mL of food. For the control, add 10 µL of DMSO to 10 mL of food.

-

Mix thoroughly by vortexing and immediately dispense approximately 2-3 mL of the food into each vial.

-

Allow the vials to cool and solidify completely at room temperature.

-

-

Fly Husbandry and Drug Administration:

-

Use a relevant Drosophila model of Huntington's disease (e.g., flies expressing mHtt exon1 with a polyQ repeat, such as UAS-Htt-Q138, driven by a pan-neuronal driver like elav-GAL4).

-

Collect newly eclosed adult flies (0-2 days old) and anesthetize them.

-

Sort the flies by genotype and sex, and place 20-25 flies into each vial containing either NCT-504-supplemented food or vehicle control food.

-

Maintain the flies at a controlled temperature (e.g., 25°C) on a 12:12 hour light:dark cycle.

-

Transfer the flies to fresh drug or control food every 2-3 days for the duration of the experiment to ensure consistent drug exposure and prevent mold growth.

-

Protocol 2: Negative Geotaxis (Climbing) Assay

This assay is a common method to assess age-related decline in motor function in Drosophila models of neurodegeneration.

Procedure:

-

Age the flies on NCT-504 or control food for a predetermined period (e.g., 10, 20, and 30 days post-eclosion).

-

Gently transfer a cohort of ~20 flies into a clean, empty vertical glass cylinder or plastic vial.

-

Allow the flies to acclimate for 1 minute.

-

Initiate the assay by gently tapping the flies down to the bottom of the cylinder.

-

Record a video or observe the flies for 10-15 seconds.

-

Measure the height climbed by each fly or count the number of flies that successfully climb past a designated height mark (e.g., 8 cm) within the time limit.

-